
5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of nitro and methyl groups on the phenyl rings, as well as the furan ring, suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” typically involves multi-step organic reactions. One common method might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Amidation: Coupling of the furan carboxylic acid with the amine group to form the carboxamide.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Furans: From substitution reactions on the furan ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitro and methyl groups could play a role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-methylphenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the nitro group.
5-(4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both nitro and methyl groups in “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” may confer unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-12-3-5-14(6-4-12)20-19(22)18-10-9-17(25-18)16-8-7-15(21(23)24)11-13(16)2/h3-11H,1-2H3,(H,20,22) |
Clé InChI |
POHZQGLZDIBODA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


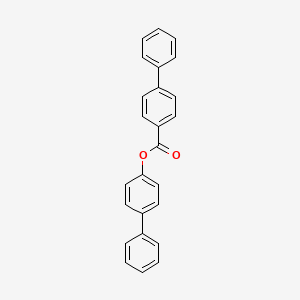
![1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
![Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone](/img/structure/B12463341.png)
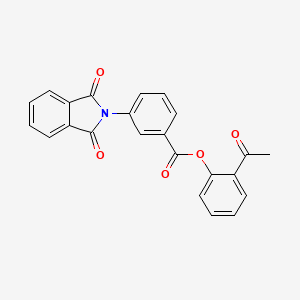
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12463355.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
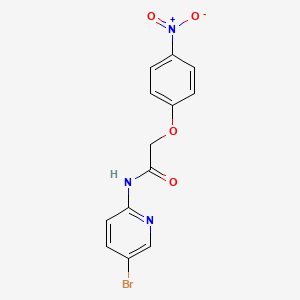
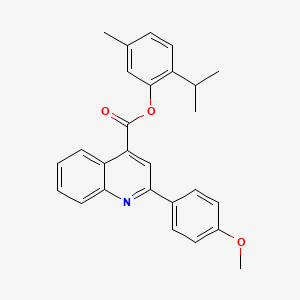
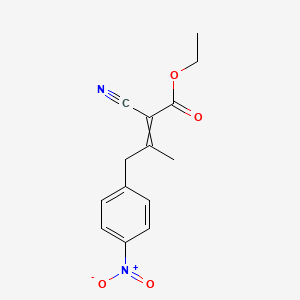
![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
